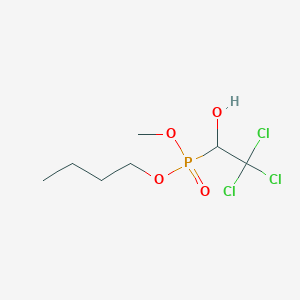
6-Nitro-3-(4-nitrophenyl)-2H-1,2,4-benzoxadiazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Nitro-3-(4-nitrophenyl)-2H-1,2,4-benzoxadiazine is a chemical compound that belongs to the class of benzoxadiazines. This compound is characterized by the presence of nitro groups attached to both the benzene and oxadiazine rings. The compound’s unique structure makes it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Nitro-3-(4-nitrophenyl)-2H-1,2,4-benzoxadiazine typically involves the nitration of precursor compounds. One common method involves the reaction of 4-nitroaniline with nitrobenzoyl chloride in the presence of a base such as pyridine. The reaction is carried out under controlled temperature conditions to ensure the selective formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can make the production process more sustainable.
Chemical Reactions Analysis
Types of Reactions
6-Nitro-3-(4-nitrophenyl)-2H-1,2,4-benzoxadiazine undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized to form nitroso or other higher oxidation state compounds.
Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.
Major Products Formed
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzoxadiazine derivatives.
Scientific Research Applications
6-Nitro-3-(4-nitrophenyl)-2H-1,2,4-benzoxadiazine has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as dyes and pigments.
Mechanism of Action
The mechanism of action of 6-Nitro-3-(4-nitrophenyl)-2H-1,2,4-benzoxadiazine involves its interaction with specific molecular targets. The nitro groups can undergo redox reactions, leading to the generation of reactive intermediates that can interact with biological macromolecules. These interactions can result in the inhibition of enzyme activity or the disruption of cellular processes, contributing to the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
- 5,10,15,20-tetra-(3-nitrophenyl)-porphyrin (TNPP)
- 5,10,15,20-tetra-(4-fluoro-3-nitrophenyl)-porphyrin (TpFNPP)
- 5,10,15,20-tetra-(4-chloro-3-nitrophenyl)-porphyrin (TpClNPP)
- 5,10,15,20-tetra-(4-bromo-3-nitrophenyl)-porphyrin (TpBrNPP)
Uniqueness
6-Nitro-3-(4-nitrophenyl)-2H-1,2,4-benzoxadiazine is unique due to its specific arrangement of nitro groups and the benzoxadiazine ring structure. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
CAS No. |
61773-22-6 |
|---|---|
Molecular Formula |
C13H8N4O5 |
Molecular Weight |
300.23 g/mol |
IUPAC Name |
6-nitro-3-(4-nitrophenyl)-2H-1,2,4-benzoxadiazine |
InChI |
InChI=1S/C13H8N4O5/c18-16(19)9-3-1-8(2-4-9)13-14-11-7-10(17(20)21)5-6-12(11)22-15-13/h1-7H,(H,14,15) |
InChI Key |
NIJHWTSTGDHYGM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=NC3=C(C=CC(=C3)[N+](=O)[O-])ON2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6,13-dibromo-10-chloro-3-nitro-14H-quinoxalino[2,3-b]phenoxazine](/img/structure/B14558698.png)
![2-Amino-4-[(4-aminobutyl)amino]butanoic acid](/img/structure/B14558707.png)



![(5aS,8S)-8-Ethyloctahydro-1H-pyrido[1,2-c][1,3]oxazepine](/img/structure/B14558735.png)


![1-[4-(2-Benzylphenoxy)butyl]piperidine;hydrochloride](/img/structure/B14558749.png)


![4-Isothiocyanatophenyl [4-(methylsulfanyl)phenyl]carbamate](/img/structure/B14558766.png)

